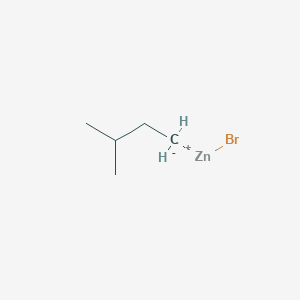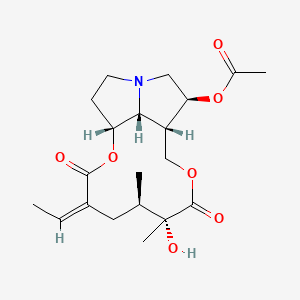
Rosmarinine 2-acetate
説明
Rosmarinine 2-acetate is a derivative of Rosmarinic acid (RA), a bioactive phenolic compound commonly found in plants of Lamiaceae and Boraginaceae families . It is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of RA involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid contributing two phenolic rings to the structure of RA .
科学的研究の応用
Cognitive Disorders and Alzheimer’s Disease
Rosmarinic acid, a major component in Rosmarinus officinalis L., exhibits significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease and cognitive disorders. It has been demonstrated that ethyl acetate extract of Rosmarinus officinalis L., containing rosmarinic acid, can effectively inhibit AChE, comparable to the standard inhibitor galanthamine. This suggests potential for managing cognitive decline disorders like Alzheimer’s disease (Kamli et al., 2022).
Enzyme Inhibition
Rosmarinic acid has been observed to inhibit several metabolic enzymes, including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes. This broad spectrum of enzyme inhibition indicates its potential application in various therapeutic areas (Gülçin et al., 2016).
Post-Traumatic Stress Disorder (PTSD)
Studies have shown that rosmarinic acid can ameliorate PTSD-like symptoms in rat models. It promotes cell proliferation in the hippocampus, suggesting its potential therapeutic use in treating PTSD. The ERK1/2 signaling cascade is identified as critical in the efficacy of rosmarinic acid in these conditions (Nie et al., 2014).
Cardiac Health
Rosmarinic acid exhibits cardioprotective effects against myocardial infarction-induced cardiac fibrosis. It operates through the AT1R/p38 MAPK pathway signaling and modulation of the ACE2/ACE ratio, suggesting its potential for treating cardiac dysfunction and fibrosis following myocardial infarction (Liu et al., 2016).
Pain and Inflammation
Research indicates that rosmarinic acid has significant antinociceptive (pain-relieving) and anti-inflammatory effects. These properties were evident in various models, including those involving acute and chronic inflammation. Such effects make it a candidate for treating pain and inflammatory disorders (Boonyarikpunchai et al., 2014).
Allergic Reactions
Rosmarinic acid has been found effective in decreasing symptoms of seasonal allergic rhinoconjunctivitis (SAR). It reduces neutrophils and eosinophils in nasal lavage fluid, indicating its potential as an intervention for allergic reactions (Osakabe et al., 2004).
Antioxidant Activity
Studies have shown that rosmarinic acid possesses strong antioxidant properties. This activity is significant in various biological systems, suggesting its potential use as a natural antioxidant (Hong et al., 2011).
Diabetes Management
Rosmarinic acid has been observed to ameliorate hyperglycemia and enhance insulinsensitivity in diabetic rat models. It modulates the expression of key proteins like PEPCK and GLUT4, providing a potential avenue for diabetes treatment (Runtuwene et al., 2016).
Cancer Treatment
Rosmarinic acid has shown potential in cancer treatment. It induced cell cycle arrest and apoptosis in prostate cancer cell lines, modulating the expression of HDAC2. This suggests its applicability in developing anti-cancer therapies (Jang et al., 2018).
Hypertension Management
Ethyl rosmarinate, derived from rosmarinic acid, has shown effectiveness in improving vascular function in hypertensive rats. It significantly attenuated systolic blood pressure and enhanced vascular sensitivity, presenting as a potential treatment for hypertension (Pantan et al., 2019).
Metabolic Disorders in Estrogen-Deficient Rats
Rosmarinic acid has been effective in managing parameters of glucose and lipid metabolism in estrogen-deficient rats. This indicates its usefulness in preventing metabolic disorders associated with estrogen deficiency (Zych et al., 2019).
Antidepressant Effects
Rosmarinic acid, along with other compounds, has shown antidepressant activity in various experimental models. This supports the potential use of rosmarinic acid in developing new treatments for depression (Akkol et al., 2019).
Drug Delivery Systems
Rosmarinic acid-loaded nanofibers have been developed for drug delivery applications, demonstrating sustained release and bioactivity. This highlights its potential in pharmaceutical applications, particularly for anti-inflammatory and antioxidant purposes (Vatankhah, 2018).
Dermatological Applications
Rosmarinic acid has shown effectiveness in treating atopic dermatitis (AD). Its anti-inflammatory and immunomodulatory activities were evident in clinical trials, suggesting its clinical use for AD treatment (Lee et al., 2008).
特性
IUPAC Name |
[(1R,4Z,6R,7R,11S,12S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecan-12-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO7/c1-5-13-8-11(2)20(4,25)19(24)26-10-14-16(27-12(3)22)9-21-7-6-15(17(14)21)28-18(13)23/h5,11,14-17,25H,6-10H2,1-4H3/b13-5-/t11-,14+,15-,16-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOIHFZKSQBMKK-XRKWPLKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)OC(=O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)OC(=O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosmarinine 2-acetate | |
CAS RN |
137760-53-3 | |
| Record name | Rosmarinine 2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137760533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



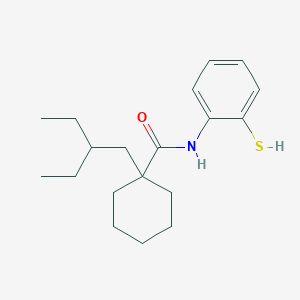
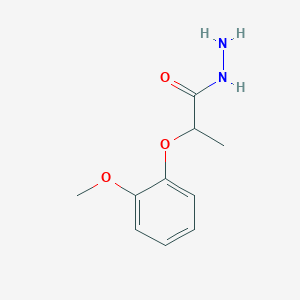
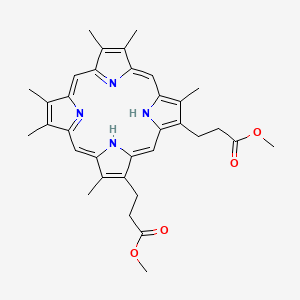
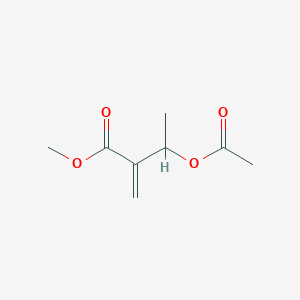
![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)
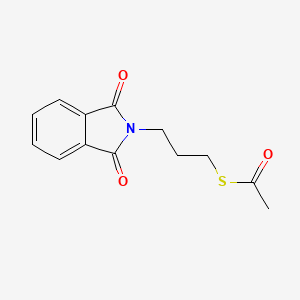
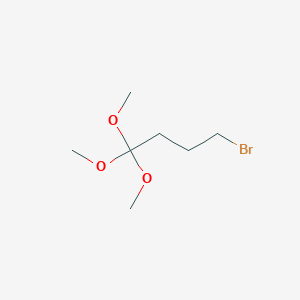
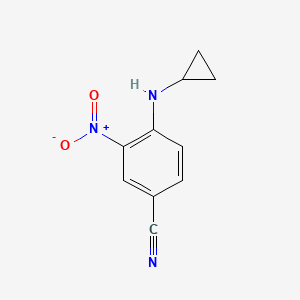
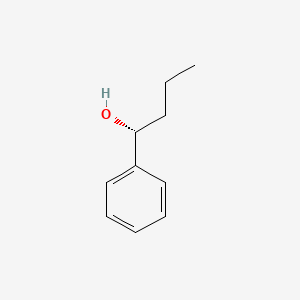
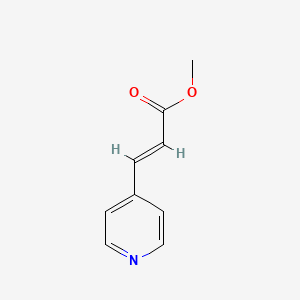
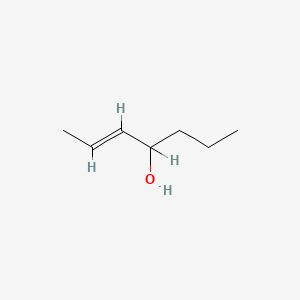
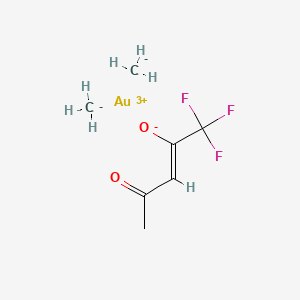
![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)
